![molecular formula C18H16N2O3 B6421842 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-phenylethyl)acetamide CAS No. 88422-74-6](/img/structure/B6421842.png)
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-phenylethyl)acetamide
Overview
Description
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-phenylethyl)acetamide, commonly referred to as DIPEA, is an organic compound used in organic synthesis and in the production of pharmaceuticals and other compounds. DIPEA is a versatile reagent that is used in a variety of organic reactions, including the synthesis of amines, amides, and other compounds. DIPEA is also used in the synthesis of pharmaceuticals, such as antifungal agents, and in the production of polymers and other materials.
Scientific Research Applications
Antiviral Activity
Indole derivatives, which include the compound , have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives have also been found to exhibit anti-inflammatory properties . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.
Anticancer Applications
The compound may have potential anticancer applications. Indole derivatives have been found to possess anticancer properties . For instance, Pomalidomide, a derivative of the compound, exhibits antitumor effects .
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity . This suggests that the compound could potentially be used in the treatment of HIV.
Antioxidant Properties
Indole derivatives have been found to exhibit antioxidant properties . This suggests that the compound could potentially be used in the treatment of conditions related to oxidative stress.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity . This suggests that the compound could potentially be used in the treatment of microbial infections.
Antitubercular Activity
Indole derivatives have been found to possess antitubercular activity . This suggests that the compound could potentially be used in the treatment of tuberculosis.
Antidiabetic Properties
Indole derivatives have been found to exhibit antidiabetic properties . This suggests that the compound could potentially be used in the treatment of diabetes.
Mechanism of Action
Target of Action
The primary targets of the compound “2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-(2-phenylethyl)-” are currently unknown. The compound belongs to the class of indole derivatives , which are known to interact with a wide range of targets due to their versatile structure
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound. The interaction with its targets could lead to changes in cellular processes, but the specifics would depend on the nature of the targets.
Biochemical Pathways
Indole derivatives are known to possess various biological activities , suggesting that they may affect multiple biochemical pathways. The downstream effects would depend on the specific pathways involved and the nature of the compound’s interaction with its targets.
Result of Action
Given the diverse biological activities of indole derivatives , it is likely that this compound could have a wide range of effects at the molecular and cellular level.
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(2-phenylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-16(19-11-10-13-6-2-1-3-7-13)12-20-17(22)14-8-4-5-9-15(14)18(20)23/h1-9H,10-12H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNJBQAUYWVWPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350519 | |
Record name | 2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-(2-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-(2-phenylethyl)- | |
CAS RN |
88422-74-6 | |
Record name | 2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-(2-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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